molecular formula C20H15ClN2S B5438391 3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5438391
M. Wt: 350.9 g/mol
InChI Key: MWQNCCOSFSYLEB-MHWRWJLKSA-N
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Description

3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as CTN-986, is a synthetic compound that belongs to the class of acrylonitrile derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile involves the disruption of the microtubule network, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin, which prevents the polymerization of tubulin subunits into microtubules. This leads to the accumulation of cells in the G2/M phase of the cell cycle and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and disrupt the microtubule network. Moreover, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. However, the exact biochemical and physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile is its potent anticancer and antimicrobial activity. This makes it a potential candidate for the development of new drugs for the treatment of cancer and infectious diseases. Moreover, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One of the directions is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Moreover, the development of new formulations and delivery systems for this compound can improve its solubility and bioavailability. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of this compound can provide valuable insights into its efficacy and safety. Finally, the investigation of the potential synergistic effects of this compound with other anticancer and antimicrobial agents can provide new therapeutic options for the treatment of cancer and infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits potent anticancer and antimicrobial activity and has been shown to disrupt the microtubule network and induce cell cycle arrest and apoptosis in cancer cells. However, the exact biochemical and physiological effects of this compound are still being investigated. Further research on this compound and its analogs can provide valuable insights into its potential applications in the treatment of cancer and infectious diseases.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine with 3-(4-chlorophenyl)acrylonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then converted into the final product by the addition of a nitrile group. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting the microtubule network and disrupting the mitotic spindle formation. Moreover, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2S/c1-13-3-8-18(14(2)9-13)19-12-24-20(23-19)16(11-22)10-15-4-6-17(21)7-5-15/h3-10,12H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQNCCOSFSYLEB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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